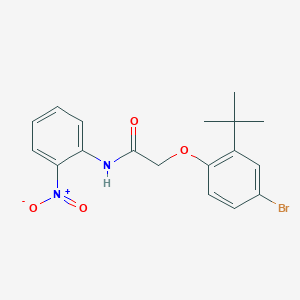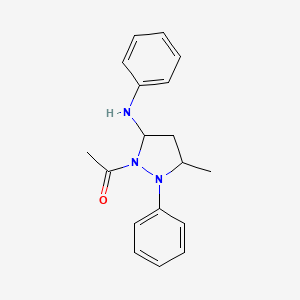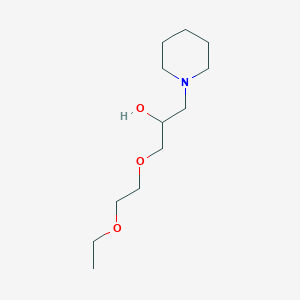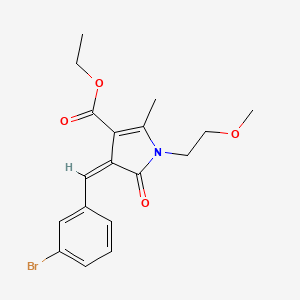
bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate (BCD) is a chemical compound that has been extensively studied in the field of organic chemistry due to its unique properties. BCD is a white crystalline solid that is insoluble in water and has a molecular weight of 515.29 g/mol. It is commonly used as a building block in the synthesis of various organic compounds due to its ability to form strong covalent bonds with other molecules.
Mechanism of Action
The mechanism of action of bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate is not fully understood, but it is believed to act as a nucleophile due to the presence of the carboxylate groups in its structure. This compound has been shown to react with various electrophiles such as alkyl halides, acyl chlorides, and epoxides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause any significant changes in cellular metabolism or morphology.
Advantages and Limitations for Lab Experiments
One of the major advantages of using bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate in lab experiments is its ability to form strong covalent bonds with other molecules. This makes it a useful building block in the synthesis of various organic compounds. However, one of the limitations of using this compound is its insolubility in water, which makes it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of interest is the development of new applications for this compound in fields such as catalysis, materials science, and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesis Methods
There are several methods for synthesizing bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate, but the most commonly used method involves the reaction between 4-bromobenzoic acid and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and results in the formation of this compound as a white crystalline solid.
Scientific Research Applications
Bis(4-bromophenyl) 1,3-cyclohexanedicarboxylate has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, this compound is commonly used as a building block in the synthesis of various organic compounds such as polymers, liquid crystals, and pharmaceuticals. This compound is also used as a ligand in coordination chemistry and has been shown to form stable complexes with various metal ions.
properties
IUPAC Name |
bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h4-11,13-14H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUDIRAIFQYWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)OC2=CC=C(C=C2)Br)C(=O)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![(3'R*,4'R*)-1'-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5128510.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)




![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128578.png)
![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5128580.png)